

A Comparative Analysis of Ribosomal Protein S2 (RPS2) Expression Across Key Model Organisms

Author: BenchChem Technical Support Team. **Date:** December 2025

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A comprehensive guide for researchers, scientists, and drug development professionals detailing the expression of Ribosomal Protein S2 (RPS2) in humans and key model organisms. This report provides quantitative expression data, detailed experimental methodologies, and a visualization of the RPS2-p53 signaling pathway.

Ribosomal Protein S2 (RPS2), a crucial component of the 40S ribosomal subunit, plays a fundamental role in protein synthesis. Its expression and function are highly conserved across species, making it an important subject of study in various biological contexts, from developmental biology to cancer research. This guide offers a comparative overview of RPS2 expression in humans and several widely used model organisms: the house mouse (*Mus musculus*), the zebrafish (*Danio rerio*), the fruit fly (*Drosophila melanogaster*), and baker's yeast (*Saccharomyces cerevisiae*).

Quantitative Expression Analysis of RPS2

The expression levels of RPS2 have been quantified across various tissues and developmental stages in different organisms using high-throughput techniques such as mass spectrometry-based proteomics. The following table summarizes the available quantitative data, providing a comparative snapshot of RPS2 protein abundance.

Organism	Tissue/Condition	Expression Level (ppm)	Data Source
Homo sapiens (Human)	Adrenal Gland	158.85	ProteomicsDB
	Bone Marrow	216.3	
	Brain	152.9	
	Colon	144.15	
	Heart	121.7	
	Kidney	141.5	
	Liver	136.9	
	Lung	128.8	
	Ovary	160.8	
	Pancreas	149.3	
	Salivary Gland	171.1	
	Spleen	168.1	
	Testis	104.9	
Mus musculus (Mouse)	Whole Organism (Adult)	162	PaxDb
	Bone Marrow	227	
	Brain	136	
	Heart	118	
	Kidney	135	
	Liver	143	
	Lung	130	
	Spleen	175	

Danio rerio (Zebrafish)	Whole Organism (Adult)	128	PaxDb
Drosophila melanogaster (Fruit Fly)	Whole Organism (Adult)	1106	PaxDb[1]
Saccharomyces cerevisiae (Yeast)	Log Phase Growth	58722 (molecules/cell)	SGD[2][3]

Note: Protein abundance from PaxDb and ProteomicsDB is reported in parts per million (ppm) of the total proteome. Yeast data from the Saccharomyces Genome Database (SGD) is presented in molecules per cell. Direct comparison of absolute values between different units should be made with caution.

Experimental Methodologies

The quantitative data presented in this guide were primarily generated using mass spectrometry-based proteomics. However, targeted validation and lower-throughput expression analysis of RPS2 are commonly performed using techniques such as Western blotting and quantitative Polymerase Chain Reaction (qPCR). Below are detailed protocols for these key experimental methods.

Western Blotting for RPS2 Protein Detection

Western blotting is a widely used technique to detect and quantify the relative abundance of a specific protein in a complex mixture.

1. Sample Preparation (Cell Lysate):

- Culture cells to the desired confluency.
- Wash cells twice with ice-cold phosphate-buffered saline (PBS).
- Lyse the cells by adding radioimmunoprecipitation assay (RIPA) buffer containing protease inhibitors.
- Scrape the cells and transfer the lysate to a microcentrifuge tube.

- Incubate on ice for 30 minutes, followed by centrifugation at 12,000 x g for 15 minutes at 4°C to pellet cellular debris.
- Collect the supernatant containing the protein lysate.
- Determine the protein concentration using a Bradford or BCA protein assay.

2. SDS-PAGE and Protein Transfer:

- Mix the protein lysate with Laemmli sample buffer and heat at 95-100°C for 5 minutes to denature the proteins.
- Load equal amounts of protein (e.g., 20-30 µg) into the wells of a sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) gel.
- Run the gel at a constant voltage until the dye front reaches the bottom.
- Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane using a wet or semi-dry transfer system.

3. Immunodetection:

- Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
- Incubate the membrane with a primary antibody specific for RPS2 overnight at 4°C with gentle agitation.
- Wash the membrane three times with TBST for 10 minutes each.
- Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
- Wash the membrane again three times with TBST for 10 minutes each.
- Detect the signal using an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using a chemiluminescence imager or X-ray film.

Quantitative PCR (qPCR) for RPS2 Gene Expression Analysis

qPCR is a sensitive method to quantify the amount of a specific mRNA transcript in a sample, providing an indirect measure of gene expression.

1. RNA Extraction and cDNA Synthesis:

- Isolate total RNA from cells or tissues using a commercial RNA extraction kit or a TRIzol-based method.
- Assess RNA quality and quantity using a spectrophotometer (e.g., NanoDrop) or a bioanalyzer.
- Synthesize complementary DNA (cDNA) from the total RNA using a reverse transcription kit with oligo(dT) or random primers.

2. qPCR Reaction Setup:

- Prepare a qPCR reaction mixture containing:
 - cDNA template
 - Forward and reverse primers specific for the RPS2 gene
 - SYBR Green or a TaqMan probe-based qPCR master mix
 - Nuclease-free water
- Set up reactions in triplicate in a 96-well or 384-well qPCR plate. Include no-template controls to check for contamination.

3. qPCR Cycling and Data Analysis:

- Perform the qPCR reaction in a real-time PCR instrument with the following typical cycling conditions:
 - Initial denaturation (e.g., 95°C for 10 minutes)

- 40 cycles of:
 - Denaturation (e.g., 95°C for 15 seconds)
 - Annealing/Extension (e.g., 60°C for 1 minute)
- Analyze the data using the instrument's software. The cycle threshold (Ct) value is inversely proportional to the amount of target mRNA.
- Normalize the RPS2 Ct values to a stably expressed housekeeping gene (e.g., GAPDH, ACTB) to determine the relative expression level ($\Delta\Delta C_t$ method).

RNA-Sequencing (RNA-Seq) for Global Gene Expression Profiling

RNA-Seq provides a comprehensive and unbiased view of the transcriptome, allowing for the quantification of RPS2 expression in the context of all other genes.

1. Library Preparation:

- Isolate high-quality total RNA as described for qPCR.
- Deplete ribosomal RNA (rRNA) from the total RNA, as it constitutes the majority of the RNA population. This can be achieved using kits that specifically target and remove rRNA sequences.[\[4\]](#)[\[5\]](#)
- Fragment the remaining RNA into smaller pieces.
- Synthesize first and second-strand cDNA.
- Perform end-repair, A-tailing, and ligate sequencing adapters to the cDNA fragments.
- Amplify the library using PCR.

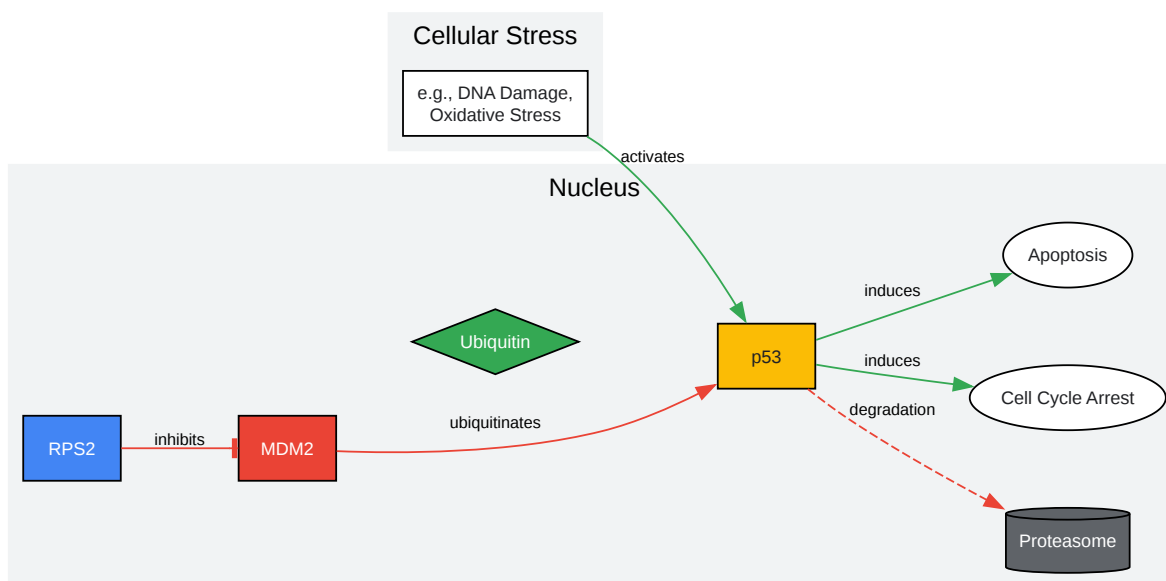
2. Sequencing and Data Analysis:

- Sequence the prepared libraries on a high-throughput sequencing platform (e.g., Illumina).

- Perform quality control on the raw sequencing reads.
- Align the reads to a reference genome.
- Quantify the number of reads mapping to the RPS2 gene to determine its expression level, typically reported as Transcripts Per Million (TPM) or Fragments Per Kilobase of transcript per Million mapped reads (FPKM).

Signaling Pathway Involvement

Recent studies have implicated RPS2 in the regulation of the p53 tumor suppressor pathway. Specifically, RPS2 can interact with MDM2, an E3 ubiquitin ligase that targets p53 for proteasomal degradation.[6] By binding to MDM2, RPS2 can inhibit its activity, leading to the stabilization and activation of p53.[6] This, in turn, can induce cell cycle arrest or apoptosis.[7]



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RPS2 interaction with the MDM2-p53 signaling pathway.

This guide provides a foundational comparison of RPS2 expression across different species, offering valuable insights for researchers in various fields. The provided methodologies serve as a starting point for the design and execution of experiments aimed at further elucidating the role of this essential ribosomal protein.

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- To cite this document: BenchChem. [A Comparative Analysis of Ribosomal Protein S2 (RPS2) Expression Across Key Model Organisms]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b610578#how-does-rps2-expression-in-humans-compare-to-other-model-organisms]

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